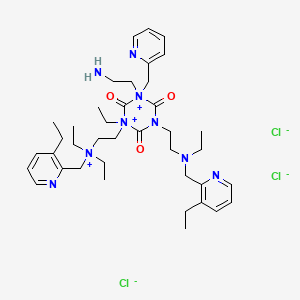
1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique thiazolo-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. Common synthetic routes include:
Cyclocondensation with α-bromo ketones: This method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones.
Cyclization with chloroacetic acid: This approach uses chloroacetic acid as a dielectrophilic building block.
One-pot synthesis: A cascade approach involving Knoevenagel condensation, Michael addition, and intramolecular cyclization in a single step.
Industrial production methods often employ these synthetic routes under optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electrophilic centers in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various biologically active derivatives.
Biology: The compound exhibits significant antiviral, antibacterial, and antifungal activities.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s thiazolo-pyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets. This binding can inhibit key enzymes or receptors, leading to its observed biological activities .
Comparación Con Compuestos Similares
1-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)pyrrolidine can be compared with other thiazolo-pyrimidine derivatives:
- 7-Hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester .
- 2-Substituted thiazolo[3,2-a]pyrimidines .
- Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo pyrimidine] derivatives .
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.
Propiedades
Número CAS |
93501-42-9 |
|---|---|
Fórmula molecular |
C11H13N3O2S |
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
6-(pyrrolidine-1-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H13N3O2S/c15-9(13-3-1-2-4-13)8-7-12-11-14(10(8)16)5-6-17-11/h7H,1-6H2 |
Clave InChI |
JNJAZWIWXCYXJD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)C2=CN=C3N(C2=O)CCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















